molecular formula C11H10FN3O B1466900 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine CAS No. 1368564-13-9

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine

Cat. No. B1466900
CAS RN: 1368564-13-9
M. Wt: 219.21 g/mol
InChI Key: PFVKSAFWCIHALB-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It has been studied in the development of new therapies . The compound is characterized by a pyrimidine ring substituted with a fluoro-methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of reactants such as 3-fluoro-4-methoxyphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound is then converted to iodo with hydroiodic acid.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring substituted with a fluoro-methoxyphenyl group . The InChI code for this compound is 1S/C11H9ClFN3O/c1-17-9-4-7 (13)2-3-8 (9)16-11-5-10 (12)14-6-15-11/h2-6H,1H3, (H,14,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine are not available, similar compounds have been involved in reactions such as the Suzuki coupling reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.66 g/mol . The IUPAC name for this compound is 6-chloro-N-(4-fluoro-2-methoxyphenyl)-4-pyrimidinamine .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure is conducive to binding with various biological targets, which can be leveraged to develop new therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their acaricidal activity, showing promise as novel pesticides .

Pharmacology

Within pharmacology, the compound’s derivatives are being investigated for their antifungal properties. Preliminary studies suggest that certain amide-containing pyrimidine derivatives exhibit significant activity against fungal pathogens, indicating potential use in antifungal drug development .

Agriculture

In agricultural research, the compound’s analogs are being tested as pesticides. Their ability to control mite populations on plants is of particular interest, with some derivatives showing excellent bioactivity and low toxicity to mammals, making them suitable for use in crop protection .

properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-16-10-3-2-7(4-8(10)12)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVKSAFWCIHALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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